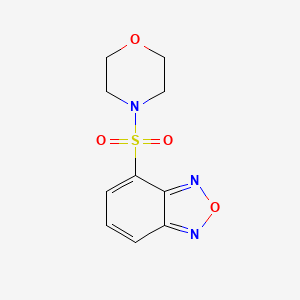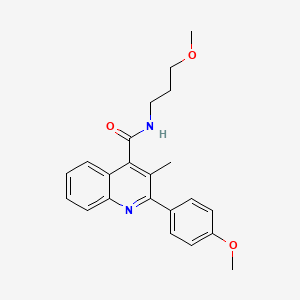![molecular formula C18H21N3O2 B11116820 N'-[(1E)-1-(4-Methoxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11116820.png)
N'-[(1E)-1-(4-Methoxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E)-1-(4-Methoxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of methoxy and methylphenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-Methoxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves the reaction of 4-methoxybenzaldehyde with 4-methylphenylhydrazine in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in an ethanol solvent, with concentrated hydrochloric acid as a catalyst . The resulting product is then purified through crystallization using dimethylformamide to achieve a high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of stringent quality control measures ensures the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-Methoxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N’-[(1E)-1-(4-Methoxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-Methoxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N’-[(1E)-1-(4-Methoxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide is unique due to its specific combination of methoxy and methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and specialty chemicals.
Properties
Molecular Formula |
C18H21N3O2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-2-(4-methylanilino)acetamide |
InChI |
InChI=1S/C18H21N3O2/c1-13-4-8-16(9-5-13)19-12-18(22)21-20-14(2)15-6-10-17(23-3)11-7-15/h4-11,19H,12H2,1-3H3,(H,21,22)/b20-14+ |
InChI Key |
PAUIQOQMSAGFAE-XSFVSMFZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C(\C)/C2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=C(C)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(2-Hydroxy-5-methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11116744.png)


![4-Bromo-2-[4-(4-methoxyphenyl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol](/img/structure/B11116763.png)
![2-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]furan-3-carboxamide](/img/structure/B11116768.png)
![Benzamide, 4-nitro-N-[2-methyl-4-(2-tolylazo)phenyl]-](/img/structure/B11116773.png)
![6-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indoline]](/img/structure/B11116778.png)

![3-(butylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B11116784.png)
![Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11116803.png)


![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-4-(propan-2-yl)benzenesulfonamide](/img/structure/B11116814.png)
